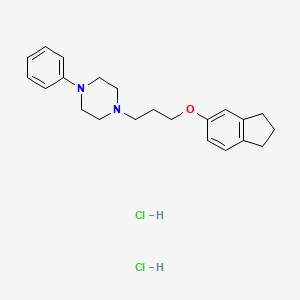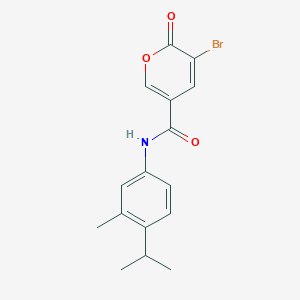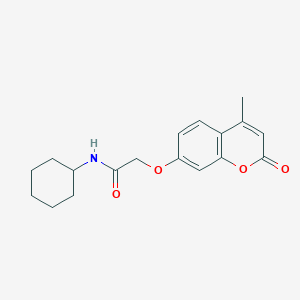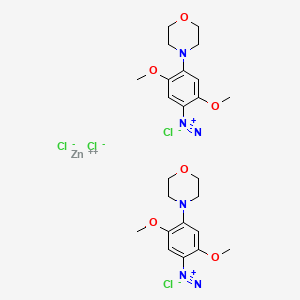
2-hydroxy-2,2-bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide typically involves the reaction of appropriate substituted benzaldehydes with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-2,2-bis(2-methoxyphenyl)-N’-(3-methylphenyl)acetohydrazide
- 2-hydroxy-2,2-bis(3-methoxyphenyl)-N’-(2-methylphenyl)acetohydrazide
Uniqueness
Compared to similar compounds, 2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide is unique due to its specific substitution pattern on the aromatic rings and the presence of multiple functional groups
Propiedades
Número CAS |
4632-42-2 |
|---|---|
Fórmula molecular |
C30H30N2O2 |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
2-hydroxy-2,2-bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)acetohydrazide |
InChI |
InChI=1S/C30H30N2O2/c1-21-11-15-27(16-12-21)31-32(28-17-13-22(2)14-18-28)29(33)30(34,25-9-5-7-23(3)19-25)26-10-6-8-24(4)20-26/h5-20,31,34H,1-4H3 |
Clave InChI |
XHLYPPYIHGKKKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NN(C2=CC=C(C=C2)C)C(=O)C(C3=CC=CC(=C3)C)(C4=CC=CC(=C4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)

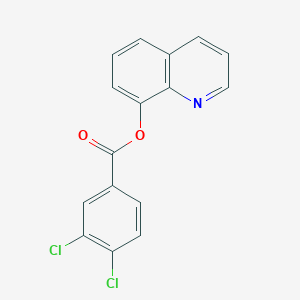
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
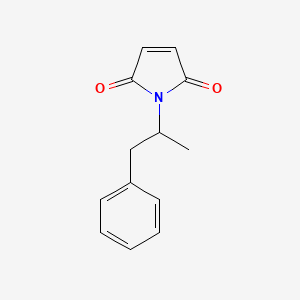
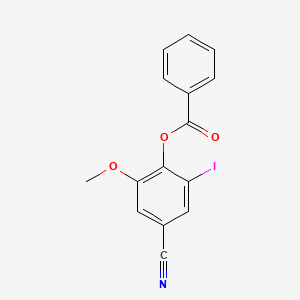
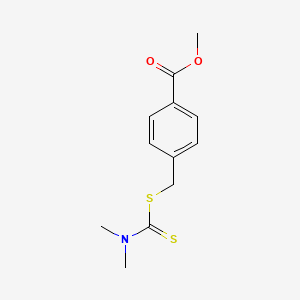
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)
